molecular formula C18H24N6O B6564486 N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 887466-96-8

N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B6564486
CAS RN: 887466-96-8
M. Wt: 340.4 g/mol
InChI Key: APIYDGZAUOEJQW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug design .

Scientific Research Applications

Anticonvulsant Activity

This compound has been investigated for its potential as an anticonvulsant. Several 2,4-dimethylphenyl substituted semicarbazones were synthesized, and their anticonvulsant activity was evaluated using various test models, including maximal electroshock seizure, subcutaneous pentylenetetrazole, and subcutaneous strychnine seizure threshold tests. Preliminary studies suggest that these compounds exhibit anticonvulsant activity via a GABA-mediated mechanism .

Future Prospects

Further studies should investigate the compound’s mechanism of action, optimize its structure for improved efficacy, and explore its potential in animal models and eventually human trials.

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-12-6-7-15(13(2)10-12)21-16-14-11-20-24(3)17(14)23-18(22-16)19-8-5-9-25-4/h6-7,10-11H,5,8-9H2,1-4H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIYDGZAUOEJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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